4-methoxy-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
4-methoxy-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is characterized by the presence of a methoxy group, a methyl group, and a sulfonamide group attached to an indole ring system.
Preparation Methods
The synthesis of 4-methoxy-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic substitution reactions using appropriate reagents such as methanol and methyl iodide.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-methoxy-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonamide group to an amine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-methoxy-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases and enzymes involved in cell signaling pathways, leading to the induction of apoptosis in cancer cells. The compound binds to the active site of these enzymes, blocking their activity and disrupting cellular processes .
Comparison with Similar Compounds
Similar compounds to 4-methoxy-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide include other indole derivatives such as:
This compound: Known for its anticancer properties.
N-(2-oxoindolin-5-yl)benzenesulfonamide: Lacks the methoxy and methyl groups but retains similar biological activities.
2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide: Similar structure but without the methoxy group, showing different pharmacological profiles.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets.
Properties
IUPAC Name |
4-methoxy-2-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-10-7-13(22-2)4-6-15(10)23(20,21)18-12-3-5-14-11(8-12)9-16(19)17-14/h3-8,18H,9H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUBACOTCPESNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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